N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337283
InChI: InChI=1S/C16H12BrN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
SMILES:
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.3 g/mol

N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide

CAS No.:

Cat. No.: VC16337283

Molecular Formula: C16H12BrN3O2S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide -

Specification

Molecular Formula C16H12BrN3O2S
Molecular Weight 390.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C16H12BrN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
Standard InChI Key JMDLNBSTCFFGEV-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br

Introduction

N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide is a complex organic compound belonging to the class of pyridazine derivatives. It features a bromophenyl group, a thiophene ring, and an acetamide functional group, contributing to its potential biological activity. This compound is of significant interest in medicinal chemistry and materials science due to its structural elements and potential applications.

Synthesis

The synthesis of N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide typically involves multi-step organic reactions. Techniques such as refluxing or microwave irradiation can be employed to optimize reaction conditions and improve yields. The choice of solvents and catalysts is crucial for enhancing the purity and efficiency of the synthesis process.

Characterization

Characterization of this compound involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Additional analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability and thermal behavior.

Mechanism of Action

The mechanism of action for N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide may involve interaction with biological targets such as enzymes or receptors. The presence of thiophene and pyridazine rings suggests potential activity against specific biological pathways, possibly through inhibition or modulation.

Therapeutic Potential

Pyridazine derivatives, including this compound, often exhibit anti-inflammatory and antimicrobial properties. These properties make them candidates for therapeutic applications, particularly in drug discovery targeting diseases such as cancer or inflammatory disorders.

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

These compounds have shown promising antimicrobial and anticancer activities. Molecular docking studies have been used to understand their binding modes with biological targets, highlighting their potential as therapeutic agents .

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

This compound, another pyridazine derivative, features a thiophene ring and phenoxy and phenyl groups. It is noted for its potential in medicinal chemistry, particularly in targeting inflammatory processes or tumor growth.

Spectroscopic Data

MethodPurpose
NMRConfirm structure
IRConfirm functional groups
MSConfirm molecular weight

Potential Applications

ApplicationDescription
Medicinal ChemistryAnti-inflammatory and antimicrobial activities
Materials SciencePotential for novel materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator